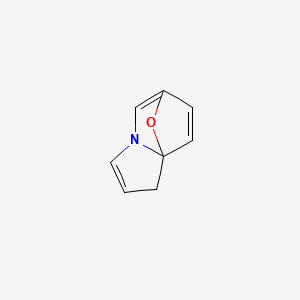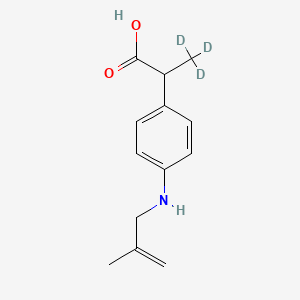
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17: is a stable radical compound known for its unique chemical properties and applications in various scientific fields. This compound is a derivative of maleimide and is characterized by the presence of a stable nitroxide radical, making it valuable in radical chemistry and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 typically involves the following steps:
Preparation of 2,2,6,6-Tetramethyl-4-piperidinol: This intermediate is synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine.
Formation of the Nitroxide Radical: The piperidinol is then oxidized to form the corresponding nitroxide radical.
Maleimide Coupling: The nitroxide radical is reacted with maleimide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature and pressure.
Purification Steps: Including crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can be reduced to the corresponding hydroxylamine.
Substitution: The maleimide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used.
Substitution: Nucleophiles like amines or thiols can react with the maleimide group.
Major Products
Oxidation: Products include various oxidized derivatives depending on the reaction conditions.
Reduction: The primary product is the corresponding hydroxylamine.
Substitution: Substituted maleimides with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a spin label in EPR spectroscopy to study molecular dynamics and interactions. Its stable radical nature makes it an excellent probe for investigating radical reactions and mechanisms.
Biology
In biological research, N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 is used to label proteins and nucleic acids, allowing researchers to study their structure and function using EPR spectroscopy.
Medicine
Industry
Industrially, it is used in the development of advanced materials, including polymers and coatings, where its radical properties can be exploited to enhance material performance.
作用机制
The mechanism by which N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 exerts its effects involves the stable nitroxide radical. This radical can interact with other radicals or reactive species, making it useful in studying radical-mediated processes. The maleimide group allows for covalent attachment to various substrates, facilitating its use as a spin label.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation reactions and as a spin label.
4-Hydroxy-TEMPO: Another derivative of TEMPO with a hydroxyl group, used in similar applications but with different reactivity.
Maleimide Derivatives: Various maleimide derivatives are used for labeling and cross-linking applications.
Uniqueness
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide-d17 is unique due to its combination of a stable nitroxide radical and a reactive maleimide group. This dual functionality allows it to be used in a wide range of applications, from studying radical reactions to labeling biomolecules for structural analysis.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties to advance various fields of science and industry.
属性
CAS 编号 |
73122-12-0 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
269.418 |
IUPAC 名称 |
1-[3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3/i1D3,2D3,3D3,4D3,7D2,8D2,9D |
InChI 键 |
ATLHCOBCOLZMIK-YCXYEEIXSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C |
同义词 |
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2,2,6,6-tetramethyl-1-piperidinyloxy-d17; _x000B_4-Maleimido-2,2,6,6-tetramethylpiperidinooxy-d17; 4-Maleimido-TEMPO-d17; 4-N-Maleimido-2,2,6,6-tetramethylpiperidine-d17 Nitroxide; A 25335-9-d17; MAL 6-d17; Oxytetram |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)

![2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride](/img/structure/B589412.png)


![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)


